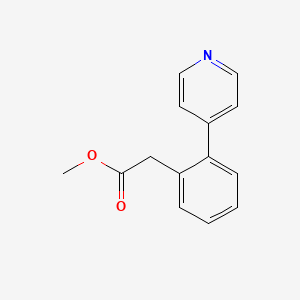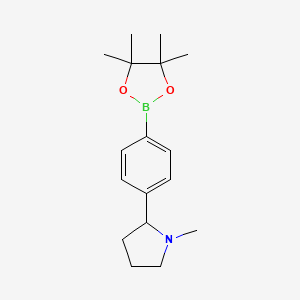
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is an organic compound that features a dichlorophenyl group, a hydroxyethylsulfanyl group, and a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxyethylsulfanyl Group: This step might involve nucleophilic substitution reactions where a hydroxyethylsulfanyl group is introduced.
Formation of the Nonanone Backbone: The final step could involve aldol condensation or other carbon-carbon bond-forming reactions to construct the nonanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the nonanone backbone can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)octan-3-one: Similar structure with an octanone backbone.
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)decan-3-one: Similar structure with a decanone backbone.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and hydroxyethylsulfanyl groups can provide unique properties compared to other similar compounds.
Propiedades
Número CAS |
75144-08-0 |
|---|---|
Fórmula molecular |
C17H24Cl2O2S |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2O2S/c1-2-3-4-5-6-14(21)12-17(22-10-9-20)13-7-8-15(18)16(19)11-13/h7-8,11,17,20H,2-6,9-10,12H2,1H3 |
Clave InChI |
PFDPNLIBODDUPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


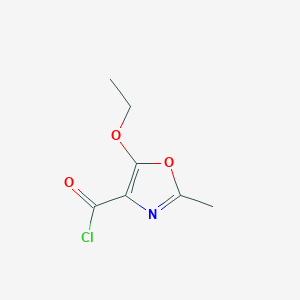
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
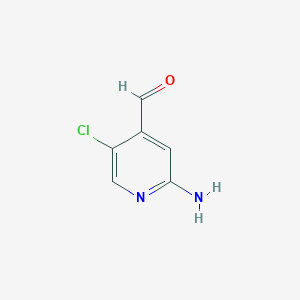



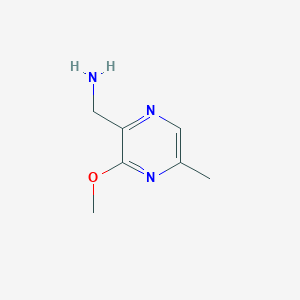
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
